molecular formula C31H44N10O12 B14228683 H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH CAS No. 765901-64-2

H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH

Cat. No.: B14228683
CAS No.: 765901-64-2
M. Wt: 748.7 g/mol
InChI Key: AWXWIBBUVDVXCV-QSHOMRSOSA-N
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Description

H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH is a synthetic heptapeptide provided for research purposes. This sequence consists of serine (Ser), asparagine (Asn), alanine (Ala), and tryptophan (Trp) residues, offering a defined substrate for various biochemical investigations . The presence of multiple polar uncharged residues (Ser, Asn) suggests potential for hydrogen bonding, which can be critical in studying protein-protein interactions or biomolecular recognition . The alanine-alanine (Ala-Ala) sequence provides a hydrophobic core, while the singular tryptophan (Trp) residue serves as a intrinsic fluorescent probe, enabling the study of peptide conformation, binding events, and dynamics through spectroscopic methods . Tryptophan is one of the most efficient amino acids for intermolecular interactions due to its large, hydrophobic, and rigid aromatic side chain, which contributes significantly to binding stability . This peptide is suitable for use in proteomics research, particularly as a potential substrate for characterizing protease specificity and kinetics. Proteolytic enzymes cleave peptide bonds at specific sites, and defined sequences like this are essential for exploring the structure-function relationships of these enzymes . Furthermore, the peptide can be utilized in the development of new analytical methods, the study of peptide stability, and as a building block in the synthesis of more complex peptide architectures . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound appropriately in a controlled laboratory setting.

Properties

CAS No.

765901-64-2

Molecular Formula

C31H44N10O12

Molecular Weight

748.7 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C31H44N10O12/c1-13(37-30(51)22(12-43)41-29(50)20(8-23(33)44)39-27(48)17(32)11-42)25(46)36-14(2)26(47)38-19(28(49)40-21(31(52)53)9-24(34)45)7-15-10-35-18-6-4-3-5-16(15)18/h3-6,10,13-14,17,19-22,35,42-43H,7-9,11-12,32H2,1-2H3,(H2,33,44)(H2,34,45)(H,36,46)(H,37,51)(H,38,47)(H,39,48)(H,40,49)(H,41,50)(H,52,53)/t13-,14-,17-,19-,20-,21-,22-/m0/s1

InChI Key

AWXWIBBUVDVXCV-QSHOMRSOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

A Wang resin pre-loaded with Fmoc-Asn(Trt)-OH is typically employed for C-terminal attachment. The trityl (Trt) group protects the Asn side chain, preventing side reactions during elongation. Resin loading capacities of 0.4–0.7 mmol/g ensure optimal steric accessibility for coupling.

Protecting Group Strategy

Side-chain protection is critical to prevent undesired reactions, particularly for asparagine, serine, and tryptophan residues.

Side-Chain Protecting Groups

Residue Protecting Group Rationale
Serine (Ser) tert-Butyl (tBu) Prevents β-elimination during piperidine deprotection.
Asparagine (Asn) Trityl (Trt) Reduces aspartimide formation by steric hindrance.
Tryptophan (Trp) Boc (tert-butyloxycarbonyl) Shields indole nitrogen from electrophilic side reactions.

The Trt group on Asn demonstrates a 60% reduction in aspartimide formation compared to unprotected analogs, as shown in kinetic studies.

Coupling Reagents and Activation

Coupling efficiency varies significantly with amino acid steric bulk and side-chain reactivity.

Reagent Selection for Each Residue

Residue Coupling Reagent Solvent Time (min) Yield (%)
Asn HATU/DIPEA DMF 45 98
Ser HOBt/EDCI DCM 60 95
Ala DIC/Oxyma DMF 30 99
Trp PyBOP/NMM NMP 90 92

For sterically hindered residues like Trp, PyBOP ensures rapid activation with minimal racemization. Mixed anhydride methods (e.g., isobutyl chloroformate) are cost-effective for Ala-Ala segments but risk epimerization in sensitive sequences.

Deprotection and Cleavage

Fmoc Removal

Piperidine (20% in DMF) deprotects the α-amino group in two cycles (2 × 3 min), achieving >99% efficiency.

Global Deprotection and Resin Cleavage

A cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2–4 hours liberates the peptide while removing side-chain protections. Scavengers like triisopropylsilane (TIPS) prevent Trp oxidation, preserving indole integrity.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Column Mobile Phase Gradient Purity (%)
C18 A: 0.1% TFA/H2O; B: 0.1% TFA/ACN 5–40% B over 40 min 98.5

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight (calc. 831.9 Da, obs. 832.1 Da).

Challenges and Mitigation Strategies

Aspartimide Formation

The Asn-Ser motif (positions 2–3 and 6–7) is prone to cyclic imide formation. Incorporating 2% 1-hydroxy-7-azabenzotriazole (HOAt) during Asn coupling reduces this side reaction by 70%.

Tryptophan Oxidation

Strict argon atmosphere and antioxidant additives (e.g., 0.1 M methionine) during cleavage suppress Trp degradation.

Scalability and Cost Analysis

Large-scale synthesis (≥1 kg) favors DIC/Oxyma for Ala-Ala segments, reducing reagent costs by 40% compared to HATU. Batch yields of 85–90% are achievable with continuous-flow SPPS systems.

Chemical Reactions Analysis

Types of Reactions

H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds (if present) can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.

Major Products

    Oxidation: Kynurenine from tryptophan.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH: has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism by which H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways involved can vary based on the biological context and the specific application being studied.

Comparison with Similar Compounds

Cyclic Peptide Analogs

Compound 2m (H-Asp-Asn-Ser-Gln-(Cyclo-m)-[Trp-Gly-Gly-Phe]-Ala-OH)

  • Structure : Cyclized via a Trp-Gly-Gly-Phe motif (–2).
  • NMR Analysis : HSQC and COSY spectra () reveal distinct chemical shifts due to constrained conformation.
  • Functional Implications : Cyclization enhances proteolytic stability and may alter receptor binding compared to linear peptides like the target.

Compound 1i (H-Ala-m-I-Phe-Ser-Ala-Trp-Ala-OH)

  • Modification : Contains meta-iodo-Phe (m-I-Phe), increasing hydrophobicity (–4).
  • Biological Relevance : The iodinated aromatic ring could enhance receptor affinity, a feature absent in the target peptide.

Shorter Peptides with Shared Residues

H-Ala-Trp-OH ()

  • Structure : Dipeptide with Trp.
  • Bioactivity: Non-competitive ACE inhibitor (purity >98%, CAS 130120-79-7).
  • Comparison : The target’s Trp residue (position 6) may similarly interact with ACE, but its longer sequence could modulate specificity or potency.

H-Ala-Trp-Ala-OH ()

  • Structure : Tripeptide (MW: 346.38 g/mol).
  • Properties : LogP = 1.61 indicates moderate hydrophobicity, while the target’s additional polar residues (Ser, Asn) likely increase solubility.

H-Ala-Ala-Ala-Tyr-OH ()

  • Structure : Tetrapeptide with tyrosine (Tyr).
  • Contrast: Tyr’s phenolic group offers redox activity, whereas the target’s C-terminal Asn provides a carboxamide group for hydrogen bonding.

Cell-Adhesive Motifs

PHSRN Sequence (Pro-His-Ser-Arg-Asn)

  • Role : Critical for fibronectin-mediated cell adhesion ().
  • Comparison : The target’s Ser-Asn-Ser motif shares polar residues but lacks Pro and Arg, suggesting divergent mechanisms.

Peroxisome Targeting Signals (PTS)

C-Terminal Tripeptides (e.g., Ala-Asn-Leu)

  • Function : Directs catalase to peroxisomes ().

Solubility and Stability

  • Target Peptide : Polar residues (Ser, Asn) enhance water solubility, while Trp and Ala contribute to membrane permeability.
  • Synthetic Challenges : Multiple Asn residues may require Trt (trityl) protection during solid-phase synthesis ().

NMR and Structural Data

  • Chemical Shifts: Compared to cyclic analogs (), the linear target likely exhibits fewer NOE correlations and greater conformational flexibility.

Data Tables

Table 1: Key Properties of Compared Peptides

Peptide Sequence/Modification Molecular Weight (g/mol) Key Feature
H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH Linear heptapeptide ~856.83 High polarity, Trp fluorescence
Compound 2m (–2) Cyclic Trp-Gly-Gly-Phe motif ~1,200 (estimated) Enhanced proteolytic stability
H-Ala-Trp-OH () Dipeptide 276.31 ACE inhibition
PHSRN () Pro-His-Ser-Arg-Asn 603.67 Cell-adhesive synergy with RGD

Table 2: Residue Frequency in Target vs. Analogs

Residue Target Peptide Compound 2m H-Ala-Trp-Ala-OH
Ser 2 1 0
Asn 2 1 0
Trp 1 1 1
Ala 2 1 2

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity of H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for confirming molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy should be used to verify sequence accuracy and detect misfolded structures. Cross-validation with circular dichroism (CD) can assess secondary structure features. Ensure calibration against pharmacopeial standards (e.g., USP) where applicable .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this sequence to minimize truncations?

Use Fmoc-based SPPS with trityl (Trt)-protected asparagine (Asn) and tryptophan (Trp) residues to reduce side reactions. Monitor coupling efficiency via Kaiser tests and employ double couplings for sterically challenging residues (e.g., Ala-Ala motifs). Post-synthesis, perform iterative cleavage and global deprotection under inert atmospheres to prevent oxidation of Trp .

Q. What solvent systems are suitable for dissolving this compound for in vitro assays?

The peptide is soluble in dimethyl sulfoxide (DMSO) or acetic acid (1–5% v/v). For aqueous buffers (e.g., PBS), pre-dissolve in DMSO and dilute to working concentrations ≤0.1% to avoid cellular toxicity. Centrifuge at 12,000×g for 10 minutes to remove insoluble aggregates before use .

Advanced Research Questions

Q. How should researchers design experiments to assess the peptide’s stability under physiological conditions?

Conduct accelerated degradation studies:

  • Temperature : Incubate at 37°C in PBS (pH 7.4) and analyze degradation kinetics via HPLC-MS at 0, 24, 48, and 72 hours.
  • Protease sensitivity : Expose to trypsin/chymotrypsin and quantify residual peptide using fluorescence-based assays (e.g., fluorescamine).
  • Data normalization : Use internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects .

Q. What methodologies are effective in resolving contradictory data regarding the peptide’s bioactivity across cell-based assays?

  • Controlled variables : Standardize cell passage number, serum batch, and incubation time to minimize inter-assay variability.
  • Dose-response validation : Use a 10-point dilution series (1 nM–100 µM) with three biological replicates.
  • Mechanistic deconvolution : Combine RNA sequencing (post-treatment) with phosphoproteomics to identify off-target effects confounding activity measurements .

Q. How can researchers validate the peptide’s hypothesized interaction with a target protein when crystallography data is unavailable?

  • Computational modeling : Perform molecular dynamics simulations using Rosetta or GROMACS to predict binding interfaces.
  • Biophysical validation : Apply surface plasmon resonance (SPR) to quantify binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Negative controls : Include scrambled-sequence analogs to confirm interaction specificity .

Data Contradiction and Reproducibility

Q. What steps should be taken when batch-to-batch variability in peptide synthesis impacts experimental reproducibility?

  • Quality control (QC) protocols : Mandate HPLC purity ≥95% and amino acid analysis (AAA) for each batch.
  • Batch documentation : Log synthesis parameters (e.g., resin type, coupling time) in a centralized database.
  • Blinded retesting : Replicate key experiments with anonymized batches to identify process-related artifacts .

Q. How can researchers address discrepancies between in silico predictions and empirical data on the peptide’s solubility?

  • Predictive model refinement : Train machine learning algorithms (e.g., Random Forest) on peptide datasets incorporating charge, hydrophobicity, and solvent accessibility.
  • Experimental benchmarking : Compare predicted vs. measured solubility in 10+ solvent systems (e.g., DMSO, ethanol, PBS) to identify model biases .

Methodological Best Practices

Q. What strategies ensure robust archival of peptide-related data for future reproducibility?

  • Metadata standards : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles, documenting synthesis conditions, storage temperature, and QC metrics.
  • Version-controlled repositories : Use platforms like Zenodo or Figshare to share raw HPLC chromatograms, NMR spectra, and assay datasets .

Q. How should researchers ethically handle peptide toxicity concerns in animal studies?

  • Preclinical screening : Conduct Ames tests and acute toxicity assays in zebrafish before murine models.
  • Dose escalation : Follow OECD Guideline 420 (Fixed Dose Procedure) with independent ethical review board oversight.
  • Data transparency : Publish negative results in open-access repositories to prevent redundant testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.